Selumetinib-d4

Description

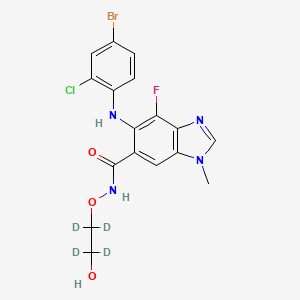

Structure

3D Structure

Properties

Molecular Formula |

C17H15BrClFN4O3 |

|---|---|

Molecular Weight |

461.7 g/mol |

IUPAC Name |

6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |

InChI Key |

CYOHGALHFOKKQC-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |

Origin of Product |

United States |

Molecular and Cellular Biology of Selumetinib Action

Mechanism of Action: Selective MEK1/2 Inhibition

Selumetinib-d4's therapeutic potential is rooted in its highly specific interaction with the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. These dual-specificity kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for regulating normal cellular processes, but which is frequently overactive in various forms of cancer.

Non-ATP Competitive Binding Characteristics

A defining feature of Selumetinib (B1684332) is its non-ATP competitive mechanism of inhibition. Unlike many kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for the enzyme's active site, Selumetinib binds to a unique allosteric pocket on the MEK1/2 enzymes. This binding induces a conformational change in the enzyme, locking it in an inactive state. This allosteric inhibition confers a high degree of selectivity for MEK1/2, minimizing off-target effects on other kinases.

Inhibition of ERK1/2 Phosphorylation

The primary function of activated MEK1 and MEK2 is to phosphorylate and thereby activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to and inactivating MEK1/2, Selumetinib effectively blocks this critical phosphorylation step. This leads to a significant reduction in the levels of phosphorylated ERK1/2 (pERK1/2) within the cell. The inhibition of ERK1/2 phosphorylation is a direct and measurable indicator of Selumetinib's target engagement and biological activity. In preclinical studies, Selumetinib has demonstrated potent inhibition of ERK1/2 phosphorylation with an IC50 value of 10 nM.

Downstream Signaling Pathway Modulation

The inhibition of MEK1/2 and the subsequent reduction in ERK1/2 phosphorylation by this compound sets off a cascade of downstream effects, profoundly altering cellular behavior and ultimately leading to anti-tumor activity.

Regulation of the RAS-RAF-MEK-ERK Signaling Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide array of cellular processes. In many cancers, mutations in upstream components like RAS or RAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Selumetinib, by targeting MEK1/2, effectively intercepts these aberrant signals. This targeted intervention dampens the entire downstream cascade, normalizing the signaling output and counteracting the effects of the oncogenic mutations.

Impact on Cellular Proliferation and Viability

A primary consequence of inhibiting the RAS-RAF-MEK-ERK pathway is the suppression of cellular proliferation. Activated ERK1/2 promotes cell cycle progression and the synthesis of proteins necessary for cell division. By blocking ERK1/2 activation, Selumetinib induces a G1 cell cycle arrest, effectively halting the proliferation of cancer cells. The impact on cell viability is particularly pronounced in cell lines with activating mutations in BRAF or RAS.

Interactive Table: Effect of Selumetinib on Cancer Cell Proliferation (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) |

| CHP-212 | Neuroblastoma | 0.003153 |

| H9 | T-cell leukemia | 0.02288 |

| HL-60 | Acute myeloid leukemia | 0.02459 |

| HCC1937 | Triple-negative breast cancer | 15.65 |

| MDA-MB-231 | Triple-negative breast cancer | 12.94 |

| SW620 | Colorectal cancer | ≤ 1 |

| SW480 | Colorectal cancer | ≤ 1 |

| HT-29 | Colorectal cancer | ≤ 1 |

| LS 174 T | Colorectal cancer | ≤ 1 |

Induction of Programmed Cell Death (Apoptosis) Pathways

Beyond halting proliferation, Selumetinib can also trigger programmed cell death, or apoptosis, in cancer cells. The RAS-RAF-MEK-ERK pathway promotes cell survival by upregulating anti-apoptotic proteins. By inhibiting this pathway, Selumetinib shifts the balance towards apoptosis. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Research has shown that Selumetinib treatment can lead to the cleavage of caspase-3 and caspase-7, key executioner caspases, ultimately leading to the dismantling of the cancer cell.

Interactive Table: Selumetinib-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Observation |

| Primary 2-1318 cells | Not specified | Induces apoptosis by activating the caspase pathway |

| HCC1937 | Triple-negative breast cancer | Triggers apoptosis |

| MDA-MB-231 | Triple-negative breast cancer | Triggers apoptosis |

Modulation of Cell Cycle Progression (e.g., G1 arrest)

Selumetinib, a potent and selective inhibitor of MEK1/2 kinases, exerts a significant influence on cell cycle progression, primarily by inducing a G1 phase arrest in cancer cells. nih.govnih.govwindows.net This cytostatic effect is a direct consequence of inhibiting the MAPK/ERK signaling pathway, which is crucial for the transition from the G1 to the S phase of the cell cycle. nih.gov

In preclinical studies involving various cancer cell lines, including triple-negative breast cancer (TNBC) and colorectal cancer, treatment with selumetinib has been shown to cause an accumulation of cells in the G1 phase. nih.govwindows.netnih.gov For instance, in TNBC cell lines HCC1937 and MDA-MB-231, selumetinib induced G1 arrest in a dose-dependent manner. nih.gov Similarly, in BRAFV600E mutant colorectal cancer cells (COLO205), selumetinib treatment leads to a sustained G1 arrest. nih.gov

The mechanism underlying this G1 arrest involves the downregulation of key proteins required for cell cycle progression. By inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of ERK1/2. patsnap.com This, in turn, affects the expression and activity of downstream targets that regulate the G1-S transition, such as cyclins and cyclin-dependent kinases (CDKs). While selumetinib induces a long-term G1 arrest, some cells can stochastically escape this blockade and re-enter the cell cycle, a phenomenon that may contribute to the development of drug resistance. nih.gov

Effects on Cellular Migration and Invasion

Selumetinib has demonstrated notable effects on inhibiting cellular migration and invasion, which are critical processes in tumor metastasis. nih.gov The MAPK/ERK pathway, which is targeted by selumetinib, plays a pivotal role in regulating the cellular machinery involved in cell motility. nih.gov

In vitro studies have shown that selumetinib can effectively suppress the migratory and invasive capabilities of various cancer cells. For example, in triple-negative breast cancer cell lines, treatment with selumetinib led to a significant decrease in cell migration. nih.govamanote.com This was observed in wound healing assays, where selumetinib-treated cells were slower to close the scratch wound compared to control cells. nih.gov

However, the effect of selumetinib on cell motility can be context-dependent. In a study on malignant peripheral nerve sheath tumor (MPNST) cells, selumetinib alone did not significantly affect motility. researchgate.net Interestingly, when combined with an inhibitor of the BMP2 receptor, LDN-193189, selumetinib enhanced the anti-migratory effects in one of the tested MPNST cell lines. researchgate.net This suggests that the impact of selumetinib on cell migration may be influenced by the specific genetic and signaling landscape of the cancer cells.

| Cell Type | Assay | Result | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer Cells | Wound Healing Assay | Significantly decreased cell migration | nih.gov |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells | Migration Assay | No significant effect on motility when used alone | researchgate.net |

Alterations in Gene Expression Profiles (e.g., DNA repair genes, cell cycle regulators)

The inhibition of the MEK/ERK pathway by selumetinib leads to significant alterations in gene expression profiles within cancer cells. These changes affect a wide range of cellular processes, including DNA repair and cell cycle regulation. nih.gov

Studies have shown that suppression of ERK1/2 signaling by selumetinib can lead to the downregulation of genes involved in DNA replication and repair. nih.gov This is particularly relevant as cells that escape the selumetinib-induced G1 arrest and proceed through the cell cycle with reduced expression of these critical genes may be more prone to DNA damage and genomic instability. nih.gov The expression of cell cycle genes is also profoundly affected, which is consistent with the observed G1 arrest. Genes promoting the G1-S transition are typically downregulated following selumetinib treatment.

Furthermore, selumetinib has been shown to induce changes in the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. In triple-negative breast cancer cells, selumetinib treatment led to the upregulation of miR-302a. nih.gov This particular miRNA is considered a tumor suppressor and its increased expression contributes to the anti-cancer effects of selumetinib by targeting and inhibiting the expression of other proteins involved in cancer progression. nih.gov

Impact on Specific Protein Levels (e.g., BIM)

Selumetinib treatment can significantly alter the levels of specific proteins that are critical for cell survival and apoptosis. One of the key proteins affected is BIM (Bcl-2-like protein 11), a pro-apoptotic member of the Bcl-2 family.

In human tumor xenograft models, sustained exposure to selumetinib has been shown to increase the levels of the pro-apoptotic BH3-only protein Bim-EL. windows.net Specifically, a chronic dosing schedule of selumetinib in HCT-116 xenografts resulted in a greater than four-fold increase in Bim-EL levels. windows.net This upregulation of BIM is a crucial mechanism by which selumetinib promotes apoptosis in cancer cells.

By inhibiting the MEK/ERK pathway, selumetinib relieves the ERK-mediated phosphorylation and subsequent degradation of BIM, leading to its accumulation. Increased levels of BIM can then activate the intrinsic apoptotic pathway by binding to and inhibiting anti-apoptotic Bcl-2 family members, ultimately leading to cancer cell death. windows.net

Preclinical Pharmacological Investigations

In Vitro Research Studies

The activity of Selumetinib (B1684332) has been evaluated in a wide array of human cancer cell lines, with its efficacy often correlated with the mutational status of the RAS/RAF pathway. nih.gov

Colorectal Carcinoma (CRC): In CRC cell lines with KRAS mutations, such as SW620 and SW480, Selumetinib has been studied both as a single agent and in combination therapies. nih.govresearchgate.net Studies show it can inhibit the proliferation of CRC cells, particularly those with KRAS mutations. nih.govnih.gov Its effectiveness can vary, with some CRC cell lines demonstrating sensitivity while others show resistance. nih.gov The compound has been shown to have anti-proliferative effects in cell lines like LS 174 T and HT-29. nih.gov

Melanoma: Preclinical studies in melanoma cell lines have been a key area of investigation. nih.gov Selumetinib has shown activity in melanoma cells, especially those harboring BRAF mutations. nih.govnih.gov However, in uveal melanoma cell lines with GNAQ/GNA11 mutations, its efficacy as a monotherapy can be limited due to reciprocal signaling pathway activation. nih.gov

Neurofibroma-associated Cells: Selumetinib is the first approved therapy for neurofibromatosis type 1 (NF1) in children with inoperable plexiform neurofibromas. nih.gov In preclinical models of NF1-related plexiform neurofibroma (pNF), Selumetinib has been shown to target the dysregulated RAS pathway. researchgate.netmedsci.org However, research also indicates that resistance can emerge through the activation of other signaling pathways, such as the Hippo pathway effector YAP. researchgate.netmedsci.org

Acute Lymphoblastic Leukemia (ALL): Preclinical evaluation in ALL models with RAS pathway mutations has demonstrated that Selumetinib has significant activity. nih.govnih.gov Studies using primagraft ALL cells with such mutations showed strong synergistic effects when Selumetinib was combined with dexamethasone (B1670325). nih.gov

Cholangiocellular Carcinoma (CCC): The effects of Selumetinib have been tested in defined intrahepatic cholangiocellular carcinoma (ICC) cell lines, including HuH28, RBE, and SSP25. mdpi.com In these models, Selumetinib, particularly in combination with other targeted inhibitors, effectively blocks proliferation. mdpi.com The presence of RAS and BRAF mutations is a factor in the response of biliary cancers to MEK inhibition. nih.gov

Low-Grade Glioma: Selumetinib has shown promising preclinical results in models of pediatric low-grade glioma (pLGG), supporting its clinical evaluation in this patient population. nih.gov

Selumetinib's primary mechanism involves halting cell growth by inhibiting the MEK1/2 enzymes. drugbank.com This effect has been quantified across numerous cell lines using various assays.

In vitro studies demonstrate that Selumetinib inhibits cellular growth and viability in a dose-dependent manner in sensitive cell lines. nih.govnih.gov The potency is particularly notable in cell lines with activating B-Raf and Ras mutations, where IC50 values are often less than 1 μM. nih.gov In contrast, cell lines with wild-type B-Raf and Ras are significantly less affected. nih.gov For instance, in triple-negative breast cancer (TNBC) cell lines HCC1937 and MDA-MB-231, Selumetinib reduced cell viability with IC50 values of 15.65 μM and 12.94 μM, respectively. nih.gov

The ability of Selumetinib to inhibit anchorage-independent growth, a hallmark of cancer cells, has been assessed through clonogenic or soft agar (B569324) assays. In sensitive colorectal cancer cell lines like LS 174 T and HT-29, Selumetinib treatment (1 μM) led to a significant reduction in colony formation by over 98%. nih.gov Resistant CRC lines, such as DLD-1 and HCT-15, showed only a minor reduction in clonogenic potential under the same conditions. nih.gov

| Cell Line Model | Cancer Type | Key Findings on Growth/Viability | Reference |

|---|---|---|---|

| LS 174 T, HT-29 | Colorectal Carcinoma | Sensitive to Selumetinib; significant reduction in proliferation and colony formation (>98% at 1 µM). | nih.gov |

| DLD-1, HCT-15 | Colorectal Carcinoma | Resistant to Selumetinib; minor reduction in proliferation and colony formation (~20-27% at 1 µM). | nih.gov |

| HCC1937, MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent reduction in viability; IC50 of 15.65 µM and 12.94 µM, respectively. | nih.gov |

| Capan-2 | Pancreatic Cancer | Less active compared to other inhibitors like ulixertinib. | frontiersin.org |

| Various Cancer Lines | Melanoma, Colorectal, Pancreatic, etc. | More potent in cell lines with B-Raf and Ras mutations (IC50 <1 µM) compared to wild-type. | nih.gov |

A key consequence of MEK inhibition by Selumetinib is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

In numerous cancer cell lines, Selumetinib treatment leads to cell cycle arrest, predominantly in the G1 phase. nih.govnih.gov This G1 arrest prevents cells from entering the S phase, thereby halting DNA synthesis and proliferation. nih.gov For example, in sensitive KRAS-mutant CRC cells (SW620), Selumetinib induced a significant increase in the percentage of cells in the G1 phase. nih.govresearchgate.net Similarly, in TNBC cells, Selumetinib caused a dose-dependent G1 phase arrest. nih.gov

Selumetinib also triggers apoptosis, although the extent can vary significantly between different cell lines. nih.gov In KRAS-mutant CRC cell lines SW620 and SW480, combination treatment with Selumetinib and vorinostat (B1683920) resulted in a significant induction of apoptosis, as measured by caspase-3/7 activity. nih.govresearchgate.net In TNBC cells, Selumetinib was also found to trigger apoptosis in a dose-dependent manner. nih.gov However, in some models, such as intrahepatic cholangiocellular carcinoma cell lines, Selumetinib induced a proliferation block and G1 arrest without significantly inducing apoptosis. mdpi.com

| Cell Line Model | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| SW620 | Colorectal Carcinoma | Significant increase in G1 phase arrest. | Modest increase as a single agent; significant increase when combined with vorinostat. | nih.govresearchgate.net |

| SW480 | Colorectal Carcinoma | G1 arrest induced by Selumetinib. | Modest increase as a single agent; significant increase when combined with vorinostat. | nih.govresearchgate.net |

| HCC1937, MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent G1 phase arrest. | Dose-dependent induction of apoptosis. | nih.gov |

| HuH28, RBE, SSP25 | Cholangiocellular Carcinoma | G1 phase arrest. | No significant apoptosis observed. | mdpi.com |

| Various Cancer Lines | Melanoma, Lung, etc. | Arrest of the cell cycle in G1-S phase. | Induction of apoptosis (variable extent). | nih.gov |

To better mimic the in vivo tumor microenvironment, researchers utilize three-dimensional (3D) cell culture systems, such as spheroids. These models have been employed to evaluate the efficacy of Selumetinib.

In studies involving KRAS-mutant colorectal cancer cell lines (SW620 and SW480), the combination of Selumetinib and vorinostat resulted in a synergistic inhibition of spheroid formation. nih.govresearchgate.net This demonstrates that the treatment can effectively disrupt the growth of cancer cells in a more complex, tissue-like structure. Similarly, in preclinical models of NF1-related plexiform neurofibromas, the inhibitory effects of Selumetinib were assessed using sphere formation assays, which are crucial for understanding potential resistance mechanisms. researchgate.net These 3D studies confirm the anti-tumor activity observed in traditional 2D monolayer cultures and provide further rationale for in vivo testing. nih.govresearchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Preclinical studies have investigated Selumetinib's potential to inhibit these processes.

In KRAS-mutant colorectal cancer cell lines, treatment with Selumetinib in combination with vorinostat led to reduced cellular migration. nih.govresearchgate.net This suggests that beyond inhibiting tumor growth, the treatment may also play a role in preventing the metastatic process. nih.gov In models of triple-negative breast cancer, Selumetinib was also found to inhibit the mobility of cancer cells. nih.gov These findings indicate that MEK inhibition can interfere with the signaling pathways that control the cytoskeletal rearrangements and cell-matrix interactions necessary for cell movement and invasion.

In Vivo Research Studies in Animal Models

Following promising in vitro results, Selumetinib has been extensively evaluated in various in vivo animal models, typically using human tumor xenografts implanted in immunodeficient mice. These studies are crucial for confirming anti-tumor activity in a whole-organism context.

Preclinical studies have consistently shown that Selumetinib can cause tumor shrinkage in mouse models using RAS-mutated cell line xenografts. nih.gov The inhibition of tumor growth in vivo was found to be dose-dependent and correlated with the inhibition of ERK1/2 phosphorylation within the tumor tissue. nih.gov

In KRAS-mutant colorectal cancer xenograft models, Selumetinib demonstrated significant single-agent activity, leading to tumor growth inhibition compared to untreated controls. nih.gov In some studies, the combination of Selumetinib with other agents, like vorinostat, resulted in additive tumor growth inhibition. nih.govresearchgate.net

In vivo studies were also critical in demonstrating the synergy between Selumetinib and dexamethasone in RAS pathway-mutated acute lymphoblastic leukemia. nih.gov Mice engrafted with primary-derived ALL cells showed a marked reduction in spleen size (a measure of leukemia burden), which was significantly greater with the drug combination than with either drug alone. nih.gov Furthermore, the combination treatment led to undetectable levels of leukemia in the central nervous system. nih.gov

| Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Nude Mice with CRC Xenografts (SW620, SW480) | Colorectal Carcinoma (KRAS-mutant) | Single-agent Selumetinib showed significant tumor growth inhibition. Combination with vorinostat resulted in additive effects. | nih.govresearchgate.netnih.gov |

| Engrafted Mice with ALL Primagrafts | Acute Lymphoblastic Leukemia (RAS-mutant) | Combination with dexamethasone caused a significantly greater reduction in leukemia burden (spleen size) compared to single agents. | nih.gov |

| Mice with NF1 pNF Xenografts | Neurofibroma | Combination of Selumetinib and a YAP inhibitor showed synergistic effects on cytotoxicity in xenograft models. | researchgate.netmedsci.org |

| Mouse Xenograft Models | Various (Melanoma, Lung, etc.) | Dose-dependent tumor growth inhibition correlated with inhibition of ERK1/2 phosphorylation. | nih.gov |

Conventional Xenograft Models

Selumetinib has been extensively evaluated in conventional xenograft models, where human cancer cell lines are implanted into immunodeficient mice. These studies have been crucial in establishing its anti-tumor activity across a range of cancer types. In preclinical models of melanoma, colorectal, pancreatic, liver, breast, and lung cancer, Selumetinib demonstrated the ability to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation, cell cycle arrest in the G1-S phase, and induction of apoptosis. nih.gov The efficacy was particularly pronounced in cell lines harboring activating B-Raf and K- or N-Ras mutations. nih.gov

In a xenograft model using HCT116 colorectal cancer cells, Selumetinib monotherapy (25 mg/kg) resulted in significant tumor growth inhibition. researchgate.net Further studies have explored combining Selumetinib with conventional chemotherapeutic agents. For instance, when combined with the DNA-alkylating agent temozolomide (B1682018) (TMZ), Selumetinib showed enhanced tumor growth inhibition in human tumor xenograft models compared to either drug alone. researchgate.net Similarly, combining Selumetinib with docetaxel (B913) resulted in tumor regression in several models, with the scheduling of docetaxel prior to Selumetinib proving more beneficial. researchgate.net

Patient-Derived Xenograft (PDX) Models

PDX models, which involve implanting tumor fragments from a patient directly into immunodeficient mice, are considered more predictive of clinical outcomes as they better retain the heterogeneity and stromal environment of the original human tumor. mdpi.comamegroups.org Selumetinib has been tested in various PDX models, notably in uveal melanoma (UM).

In a study on UM PDX models, Selumetinib as a single agent showed significant tumor growth inhibition (TGI) of 54% in one model (MP34) but was less effective in others (MP55 and MM26). oncotarget.comresearchgate.net This highlights the heterogeneity of response even within the same cancer type. The study also investigated combinations, finding that pairing Selumetinib with an ERK inhibitor (AZ6197) or an mTORC1/2 inhibitor (vistusertib) was more effective than combining it with the conventional chemotherapy agent dacarbazine (B1669748) (DTIC). oncotarget.comnih.gov These PDX models serve as a powerful platform for testing rational drug combinations and understanding mechanisms of response and resistance before moving to clinical trials. mdpi.comoncotarget.com

Table 1: Selumetinib Efficacy in Uveal Melanoma PDX Models

| PDX Model | Treatment | Tumor Growth Inhibition (TGI) | Key Finding |

|---|---|---|---|

| MP34 | Selumetinib Monotherapy | 54% | Significant single-agent activity. oncotarget.comresearchgate.net |

| MP55 | Selumetinib Monotherapy | Not Significant | Demonstrates model-dependent resistance. oncotarget.comresearchgate.net |

| MM26 | Selumetinib Monotherapy | Not Significant | Demonstrates model-dependent resistance. oncotarget.comresearchgate.net |

| Multiple UM PDXs | Selumetinib + Dacarbazine (DTIC) | No significant improvement over monotherapy | Consistent with clinical trial outcomes. oncotarget.comnih.gov |

| Selumetinib + Vistusertib (B1684010) (mTORC1/2i) | Effective Combination | Identified as a promising therapeutic strategy. oncotarget.com |

Genetically Engineered Mouse Models (GEMMs) for Pathway Validation

GEMMs are sophisticated models where specific genetic mutations are engineered into the mouse genome to mimic human cancers. nih.gov They are invaluable for validating drug targets and understanding how different genetic contexts influence therapeutic response. nih.govbiologists.com

A co-clinical trial involving GEMMs of Kras-mutant lung cancer was conducted to determine if Selumetinib works synergistically with docetaxel. certisoncology.com The study used mice with different combinations of mutations (Kras, p53, and Lkb1). The results showed that the combination therapy was effective in mice with only Kras mutations or with combined Kras and p53 mutations. certisoncology.com However, mice with both Kras and Lkb1 mutations were resistant. certisoncology.com This preclinical finding successfully predicted resistance patterns observed in human patients, demonstrating the power of GEMMs to validate pathway-dependent drug efficacy and identify predictive biomarkers. nih.gov Another key example was the use of a Dhh-Cre;Nf1flox/flox GEMM for neurofibromatosis, where Selumetinib treatment led to a decrease in neurofibroma volume, results that were predictive of the human response. nih.gov

Large Animal Models (e.g., minipigs) for Tissue-Specific Pathway Modulation and Pharmacodynamics

Large animal models, such as minipigs, offer advantages over rodents due to their greater anatomical, physiological, and metabolic similarities to humans. nih.gov3d-pxc.com They are particularly useful for pharmacokinetic (PK) and pharmacodynamic (PD) studies. An NF1 minipig model was used to assess Selumetinib's effects in tissues relevant to Neurofibromatosis type 1 (NF1), including the cerebral cortex, optic nerve, sciatic nerve, and skin. nih.govnih.gov

After a single oral dose, Selumetinib was detected in all targeted tissues. nih.govresearchgate.net Importantly, it significantly inhibited ERK phosphorylation (p-ERK), a key biomarker of MEK activity. nih.gov In NF1 minipigs, which have higher basal p-ERK levels in the optic nerve compared to wild-type animals, Selumetinib reduced these levels back to normal. nih.govresearchgate.net This study provided crucial evidence that Selumetinib can effectively modulate the MAPK pathway in clinically relevant tissues, offering insights into both its therapeutic effects in CNS tumors and potential side effects like skin toxicities. nih.gov

Assessment of Tumor Growth Kinetics and Volumetric Changes in Vivo

The in vivo anti-tumor effect of Selumetinib is typically assessed by measuring tumor volume over time. Studies consistently show that Selumetinib's inhibition of tumor growth is dose-dependent and requires chronic administration. nih.gov In xenograft models, tumor growth inhibition is calculated by comparing the relative tumor volume (RTV) in treated groups versus control groups. researchgate.net

In preclinical trials for neurofibromatosis type 1, volumetric magnetic resonance imaging (MRI) was used to assess changes in the size of neurofibromas in a GEMM, showing that 67% of animals had a decrease in tumor volume. nih.gov In orthotopic models of non-small cell lung cancer (NCI-H441), Selumetinib inhibited the growth of primary lung tumors by 71% to 82%. researchgate.net In uveal melanoma PDX models, responses varied, with some models showing significant tumor growth inhibition while others were resistant, underscoring the importance of tumor heterogeneity in treatment response. oncotarget.comresearchgate.net

Orthotopic Models in Specific Disease Contexts

Orthotopic models involve implanting tumor cells or tissues into the corresponding organ in the animal (e.g., lung cancer cells into the lung), creating a more clinically relevant tumor microenvironment compared to subcutaneous implantation. criver.com These models are crucial for studying not only primary tumor growth but also metastasis.

Selumetinib has been evaluated in orthotopic models of non-small cell lung cancer (NSCLC). In a model using NCI-H441 human lung adenocarcinoma cells implanted in the mouse lung, Selumetinib significantly inhibited primary tumor growth. researchgate.net In a study of childhood acute lymphoblastic leukemia (ALL), an orthotopic mouse model engrafted with primary-derived ALL cells was used to show significant synergy between Selumetinib and dexamethasone. nih.gov These models provide a robust platform to evaluate therapies in a setting that more closely mimics human disease progression. criver.com

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and modulating the intended biological pathway. For Selumetinib, the primary PD biomarker is the inhibition of phosphorylated ERK (p-ERK), the downstream substrate of MEK. nih.gov

Preclinical studies across various models have consistently used p-ERK levels in tumor tissue to demonstrate Selumetinib's mechanism of action. researchgate.netoncotarget.com In HCT116 colorectal cancer xenografts, treatment with Selumetinib led to a greater than 70% inhibition of p-ERK. researchgate.net In uveal melanoma PDX models, a decrease in p-ERK expression was observed in tumors treated with Selumetinib. oncotarget.com The NF1 minipig model allowed for PD analysis in multiple tissues, showing significant p-ERK reduction in skin (95%), sciatic nerve (64%), and cerebral cortex (71% in NF1 animals). nih.gov Other biomarkers, such as the upregulation of the pro-apoptotic protein Bim and the modulation of transcript biomarkers like DUSP6 and FOS, have also been used to confirm the downstream effects of MEK inhibition. researchgate.netnih.gov

Table 2: Key Pharmacodynamic Biomarkers for Selumetinib

| Biomarker | Modulation by Selumetinib | Preclinical Model Context | Significance |

|---|---|---|---|

| p-ERK (Phosphorylated ERK) | Inhibition/Reduction | Xenografts (Colorectal), PDX (Uveal Melanoma), Minipig (NF1 tissues) researchgate.netoncotarget.comnih.gov | Direct measure of MEK target engagement. nih.gov |

| Bim (Pro-apoptotic protein) | Upregulation | HCT-116 Xenografts researchgate.net | Indicates downstream induction of apoptosis. |

| γH2A.X | Increase (in combination with TMZ) | Tumor Xenografts researchgate.net | Marker of enhanced DNA damage. |

| DUSP6 & FOS | Modulation | NF1 Minipig Tissues nih.gov | Transcriptional evidence of MAPK pathway modulation. |

ERK Phosphorylation as a Primary Pharmacodynamic Readout

The inhibition of the MAPK pathway by Selumetinib is most directly measured by the reduction in the phosphorylation of ERK1/2, the downstream target of MEK. nih.govdovepress.com This has been established as a key pharmacodynamic biomarker in numerous preclinical studies across a range of cancer cell lines, including melanoma, colorectal, pancreatic, and lung cancers harboring BRAF, NRAS, or KRAS mutations. nih.govdovepress.com

In preclinical models, treatment with Selumetinib leads to a significant and dose-dependent inhibition of ERK1/2 phosphorylation. nih.gov For instance, in mouse xenograft models, oral administration of Selumetinib resulted in a marked reduction of phosphorylated ERK (p-ERK) in tumor tissues. nih.gov Studies in NF1 minipigs demonstrated a mean 60% reduction in p-ERK in peripheral blood mononuclear cells (PBMCs), 95% in the skin, and 64% in the sciatic nerve following a single oral dose. nih.govoup.comnih.gov Notably, in these minipigs, basal p-ERK levels were higher in the optic nerves of NF1 animals compared to wild-type, and Selumetinib treatment reduced these levels back to the wild-type baseline. nih.govoup.comnih.gov

However, the extent of p-ERK inhibition does not always directly correlate with the ultimate anti-tumor effect, as some cancer cell lines can exhibit resistance to MEK inhibitors despite effective suppression of MAPK phosphorylation. spandidos-publications.com This suggests the involvement of other signaling pathways and resistance mechanisms. spandidos-publications.com For example, in some preclinical models, a rebound in p-ERK levels has been observed after an initial suppression, potentially due to feedback mechanisms. frontiersin.org

| Preclinical Model | Tissue/Cell Type | Observed p-ERK Inhibition | Reference |

|---|---|---|---|

| NF1 Minipigs | Peripheral Blood Mononuclear Cells (PBMCs) | Mean 60% reduction | nih.govoup.comnih.gov |

| NF1 Minipigs | Skin | 95% reduction | nih.govoup.comnih.gov |

| NF1 Minipigs | Sciatic Nerve | 64% reduction | nih.govoup.comnih.gov |

| NF1 Minipigs | Cerebral Cortex (NF1 animals) | 71% reduction | nih.govoup.comnih.gov |

| NF1 Minipigs | Optic Nerve (NF1 animals) | Reduced to wild-type levels (60% reduction) | nih.govoup.comnih.gov |

Analysis of Transcriptional Biomarkers Reflecting Pathway Activity

Beyond the direct measurement of protein phosphorylation, the analysis of transcriptional changes provides a broader view of the biological consequences of MEK inhibition by Selumetinib. Gene expression profiling in preclinical models has been instrumental in identifying biomarkers of response and resistance.

Upon treatment with Selumetinib, significant changes are observed in the expression of genes downstream of the MAPK pathway. Key ERK target genes, such as CCND1, ETV5, MYC, DUSP6, SPRY2, and SPRY4, which are often part of "MEK signatures," show decreased expression following treatment. nih.gov For instance, in preclinical studies using an NF1 minipig model, modulation of the transcript biomarkers DUSP6 and FOS was observed in various tissues after Selumetinib administration. oup.comnih.gov

Transcriptional profiling has also revealed mechanisms of resistance. For example, in vorinostat-resistant colorectal cancer cell lines, the MAPK signaling pathway was found to be upregulated, providing a rationale for combining Selumetinib with other agents. nih.gov Similarly, RNA sequencing of human neurofibroma cells treated with Selumetinib revealed altered cell states and gene signatures in Schwann cells and fibroblasts, implicating them as primary target cells. nih.gov Interestingly, while ERK/MAPK signaling was downregulated, pathways related to the extracellular matrix, such as collagen, laminin, and fibronectin signaling, were also significantly downregulated post-treatment. nih.gov

Furthermore, gene set enrichment analysis (GSEA) has shown that in addition to the expected downregulation of RAS activity signatures, Selumetinib treatment can lead to the upregulation of other pathways, such as those related to inflammation (e.g., JAK/STAT3 and TNFα/NFκB signaling), which may represent compensatory mechanisms. aacrjournals.orgresearchgate.net

| Preclinical Model | Analysis Method | Key Transcriptional Findings | Reference |

|---|---|---|---|

| GNAQ mutant uveal melanoma cells | Microarray | Downregulation of MEK-dependent genes including CDK5R1 and DDX21; induction of JUN. | nih.gov |

| NF1 minipigs | Transcript analysis | Modulation of DUSP6 and FOS transcripts in various tissues. | oup.comnih.gov |

| Human neurofibroma cells | snRNA-seq | Altered cell states in Schwann cells and fibroblasts; downregulation of ERK/MAPK and extracellular matrix pathways. | nih.govnih.gov |

| Colorectal cancer cell lines | Transcriptional profiling | Upregulation of MAPK signaling in vorinostat-resistant cells. | nih.gov |

| Neuroblastoma cells | GSEA | Downregulation of RAS activity signatures; upregulation of inflammatory and cell cycle-related gene sets. | aacrjournals.org |

Evaluation of Metabolic Endpoints (e.g., phospholipid turnover) in Preclinical Settings

The inhibition of the MEK pathway by Selumetinib can induce significant changes in cellular metabolism, which can serve as biomarkers of drug activity. One of the notable metabolic effects is the alteration of phospholipid turnover.

In preclinical models of KRAS-mutant colorectal cancer, treatment with Selumetinib, both as a single agent and in combination with vorinostat, led to a significant inhibition of membrane phospholipid turnover. nih.govnih.gov This was observed even when there were no significant changes in glucose uptake or metabolism, suggesting that phospholipid metabolism might be a more sensitive endpoint for the effects of this combination. nih.govnih.govresearchgate.net Specifically, MEK inhibition has been associated with a drop in phosphocholine (B91661) (PC) levels, mediated by a decrease in the expression of choline (B1196258) kinase α. nih.gov

The impact of MEK inhibition on glycolysis appears to be more cell-line dependent. nih.gov In melanoma cells with a BRAF mutation, MEK inhibition leads to a decrease in glucose uptake and lactate (B86563) production. nih.gov However, in some prostate and breast cancer cells, MEK inhibition can paradoxically increase glucose uptake and lactate production, potentially through the activation of the PI3K pathway. nih.gov

Integration of Molecular and Functional Imaging Modalities (e.g., PET, NMR) for Preclinical Assessment

Molecular and functional imaging techniques, such as Positron Emission Tomography (PET) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for non-invasively assessing the pharmacodynamic effects of Selumetinib in preclinical models.

18F-fluoro-deoxy-glucose (FDG)-PET, which measures glucose uptake, has been used to evaluate the metabolic response to MEK inhibitors. In some preclinical models, a decrease in FDG uptake in tumors is observed following treatment. aacrjournals.org However, as mentioned earlier, this is not a universal response, and in some cases, no significant changes in FDG-PET signals are detected despite a therapeutic effect. nih.govresearchgate.net This was the case in a study of KRAS-mutant colorectal cancer xenografts treated with Selumetinib and vorinostat, where changes in phospholipid turnover were detected by NMR but not changes in glucose uptake by FDG-PET. nih.govresearchgate.net

18F-fluoro-l-thymidine (FLT)-PET, a marker of cell proliferation, has also been explored as an early predictor of response to Selumetinib. ru.nl In a pilot study, a decrease in FLT uptake was associated with a positive response in a patient with melanoma. ru.nl

Proton (1H) and Phosphorus (31P) NMR spectroscopy (also known as Magnetic Resonance Spectroscopy or MRS) have been used to detect metabolic consequences of MEK inhibition. nih.gov These techniques can measure changes in metabolites like lactate, alanine, and phosphocholine, providing a more detailed picture of the metabolic reprogramming induced by the drug. nih.govpreprints.org For instance, 1H MRS has detected a drop in extracellular lactate in BRAF-dependent cells following MEK inhibition. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Selumetinib

Molecular Basis of Resistance Development

Resistance to selumetinib (B1684332) can arise from a variety of molecular alterations that either reactivate the MAPK pathway or engage bypass signaling cascades.

Characterization of Genetic Alterations

A primary mechanism of acquired resistance to selumetinib involves genetic alterations that lead to the reactivation of the MAPK pathway. oup.commdpi.com In preclinical models of colorectal cancer, resistance has been linked to the amplification of the driving oncogenes, such as BRAFV600E or KRASG13D. oup.comoaepublish.comportlandpress.com This amplification leads to increased protein expression of the respective oncoproteins, which in turn hyperactivates MEK1/2. oaepublish.com Consequently, a higher concentration of selumetinib is required to inhibit ERK1/2 signaling to the levels seen in sensitive parental cells. researchgate.net

Mutations in the MEK1 gene itself, the direct target of selumetinib, have also been identified as a mechanism of resistance. dovepress.com For instance, a MEK1P124L mutation was found in a melanoma patient who progressed on selumetinib therapy. portlandpress.com These mutations can confer resistance by altering the drug-binding site or by promoting a constitutively active conformation of the MEK1 protein. oaepublish.com

| Gene | Alteration | Cancer Type (Model) | Reference |

| BRAF | Amplification (V600E) | Colorectal Cancer | oup.comportlandpress.com |

| KRAS | Amplification (G13D) | Colorectal Cancer | oaepublish.comportlandpress.com |

| MEK1 | Mutation (P124L) | Melanoma | portlandpress.com |

| MEK1 | Mutation (G128D) | Colorectal Cancer | oaepublish.com |

Reactivation of Upstream or Parallel Signaling Components

Even in the presence of selumetinib, tumor cells can reactivate downstream ERK signaling through various mechanisms. One key observation is the hyperphosphorylation of MEK in both selumetinib-sensitive and resistant tumors, a phenomenon attributed to the loss of ERK-mediated negative feedback on upstream components like RAS or receptor tyrosine kinases (RTKs). aacrjournals.org Despite this, resistant tumors can exhibit a significant, albeit partial, rebound in ERK1/2 phosphorylation. aacrjournals.org

In some contexts, resistance is not due to a failure of selumetinib to inhibit MEK but rather the ability of the cell to bypass this blockade. aacrjournals.org Studies have shown that in resistant cells, the levels of phosphorylated ERK1/2 can be reinstated to levels comparable to those in untreated parental cells. oaepublish.com This reactivation can be driven by the aforementioned genetic amplifications or by the activation of upstream signaling nodes. oaepublish.comportlandpress.com

Role of Alternative Splicing Events in Resistance

Alternative splicing, a process that generates multiple mRNA transcripts from a single gene, has emerged as a contributor to selumetinib resistance. preprints.org In pancreatic ductal adenocarcinoma (PDAC) models, resistance to MEK inhibitors, including selumetinib, has been associated with increased expression of the splicing factor SMNDC1. researchgate.netaacrjournals.org This leads to enhanced retention of cassette exon 4 in MAPK3 (encoding ERK1), which is thought to augment ERK kinase activity and drive resistance. researchgate.net

Furthermore, alternative splicing of the BRAF gene has been described as a mechanism of MEK-dependent resistance. dovepress.com These splicing events can generate BRAF protein variants that are less dependent on upstream signaling for their activity, thereby circumventing the inhibitory effect of selumetinib on MEK.

Compensatory Pathway Activation in Resistant Models

In addition to mechanisms that directly reactivate the MAPK pathway, resistance to selumetinib can be mediated by the activation of parallel signaling pathways that promote cell survival and proliferation.

Activation of STAT3 Signaling Pathway

A significant compensatory mechanism observed in selumetinib resistance is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. aacrjournals.orgnih.gov In models of childhood astrocytoma with BRAFV600E mutations, both acquired and intrinsic resistance to selumetinib were associated with the induction of STAT3 phosphorylation at tyrosine 705. aacrjournals.orgnih.gov This activation was linked to increased expression of interleukin-6 (IL-6). aacrjournals.orgnih.gov

The activation of STAT3 appears to be a direct consequence of MEK inhibition. aacrjournals.org In resistant tumors, selumetinib treatment leads to STAT3 activation, which is not observed in sensitive tumors. aacrjournals.orgnih.gov Importantly, combining selumetinib with a STAT3 inhibitor can overcome this resistance and lead to tumor regression, highlighting the critical role of this compensatory pathway. aacrjournals.orgnih.gov The STAT3 pathway is known to regulate genes involved in cell survival, proliferation, and apoptosis inhibition, providing a clear mechanism for its role in mediating drug resistance. mdpi.commdpi.com

Crosstalk with PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that runs in parallel to the MAPK pathway and is frequently implicated in resistance to MEK inhibitors. mdpi.comoncotarget.com Activation of the PI3K/AKT pathway can confer resistance to selumetinib in various cancer types, including melanoma and non-small cell lung cancer. nih.govnih.gov

Several studies have demonstrated that in selumetinib-resistant cells, there is an upregulation of phosphorylated AKT and/or the downstream effector S6 kinase (S6K). spandidos-publications.comspandidos-publications.comresearchgate.net This can be due to loss of the tumor suppressor PTEN or activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K. oaepublish.comnih.gov The interplay between the MAPK and PI3K/AKT pathways is complex, with evidence of negative feedback loops. nih.gov Inhibition of MEK by selumetinib can, in some contexts, lead to the compensatory activation of AKT. nih.gov

The clinical relevance of this crosstalk is underscored by the observation that combining selumetinib with PI3K or mTOR inhibitors can synergistically inhibit tumor growth and overcome resistance in preclinical models. nih.govnih.govfrontiersin.org

| Pathway | Key Proteins | Role in Resistance | Reference |

| STAT3 Signaling | STAT3, IL-6 | Compensatory activation upon MEK inhibition, promoting cell survival. | aacrjournals.orgnih.govmdpi.com |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, S6K | Activation of parallel survival pathway, often through genetic alterations or relief of negative feedback. | mdpi.comnih.govnih.govspandidos-publications.comfrontiersin.org |

Involvement of Wnt/Calcium Pathway Signaling

The Wnt signaling pathway, particularly the noncanonical Wnt/Calcium (Wnt/Ca++) pathway, has been identified as a significant mediator of resistance to selumetinib, especially in colorectal cancer (CRC). aacrjournals.orgnih.gov Unbiased gene set enrichment analysis (GSEA) of selumetinib-resistant CRC cell lines revealed that the Wnt signaling pathway was among the top-scoring enriched pathways. aacrjournals.org Specifically, genes involved in both canonical and noncanonical Wnt signaling were found to be upregulated. aacrjournals.orgnih.gov

Preclinical studies have demonstrated that overexpression of several Wnt pathway members, including the Frizzled (FZD) receptor, is associated with selumetinib-resistant KRAS-mutant CRC cell lines. nih.gov The endosomal protein CEMIP has also been shown to link Wnt signaling to sustained MEK1-ERK1/2 activation in selumetinib-resistant intestinal organoids. novanet.ca This link is established through a β-catenin– and FRA-1–dependent mechanism, highlighting a direct crosstalk between the Wnt and MAPK pathways that promotes survival. novanet.ca

Targeting this resistance mechanism has shown promise in preclinical models. The use of shRNA to knock down relevant WNT receptors and ligands increased the responsiveness of CRC cell lines to selumetinib. nih.gov Furthermore, the rational combination of selumetinib with Cyclosporin (B1163) A, an inhibitor of the Wnt/Ca++/NFAT signaling pathway, produced synergistic antiproliferative effects and even tumor regression in patient-derived tumor explant (PDTX) models of CRC. aacrjournals.orgnih.govnih.gov This combination is thought to work by increasing apoptosis. nih.gov These findings suggest that the upregulation of the Wnt pathway is a key functional mechanism of resistance to MEK inhibition. nih.gov

Table 1: Gene Set Enrichment Analysis (GSEA) Findings in Selumetinib Resistance

| Analysis Type | Cancer Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Unbiased GSEA | Colorectal Cancer Cell Lines | Wnt signaling pathway among top enriched pathways in resistant lines. | Wnt pathway activation is a potential resistance mechanism. | aacrjournals.org |

| Baseline Gene Array | Colorectal Cancer Cell Lines | Overexpression of Wnt pathway members in resistant lines. | Confirms Wnt's role in conferring selumetinib resistance. | nih.govnih.gov |

Regulation by YAP (Hippo Pathway)

The Hippo signaling pathway and its primary downstream effector, Yes-associated protein (YAP), play a crucial role in mediating resistance to selumetinib, particularly in the context of Neurofibromatosis type 1 (NF1)-related plexiform neurofibromas (pNF). nih.govnih.gov RNA-sequencing of pNF Schwann cells treated with selumetinib revealed an undesirable activation of the Hippo pathway, which could diminish the drug's therapeutic effects. nih.govresearchgate.net

Mechanistically, treatment with selumetinib can promote the nuclear translocation and transcriptional activation of YAP. nih.govresearchgate.net This nuclear accumulation of YAP is a key event, as YAP is a vital transductor that, when activated, can drive cell proliferation and survival, thereby counteracting the effects of MEK inhibition. nih.govmedsci.org In some cancer models, increased transcriptional activity of YAP is considered a vital mechanism of resistance to MEK1/2 inhibitors. medsci.org

Preclinical studies have validated the importance of this pathway in selumetinib resistance. The response of neurofibroma cells to selumetinib was found to be directly related to the expression level of YAP. researchgate.net Genetic inhibition of YAP using siRNA or pharmacological inhibition using verteporfin or CA3 sensitized NF1-related pNF tumor cells to selumetinib. nih.govnih.govresearchgate.net The combination of a YAP inhibitor and selumetinib resulted in synergistic cytotoxic effects in vitro and inhibited neurofibroma growth in vivo in xenograft models. nih.govnih.gov This suggests that dual-targeting of the MEK and YAP pathways is a promising strategy to overcome resistance. nih.govnih.gov

Influence of c-JUN and MCL1 Expression

Resistance to selumetinib can also be driven by signaling pathways that bypass MEK inhibition, including those involving the transcription factor c-JUN and the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL1).

In uveal melanoma, selumetinib monotherapy is often ineffective due to the reciprocal activation of the c-JUN N-terminal kinase (JNK) pathway. dovepress.com The JNK pathway, a branch of the MAPK signaling family, can be activated by various stressors and results in the phosphorylation and activation of transcription factors like c-JUN, which regulate cell proliferation and survival. frontiersin.org In uveal melanoma cell lines, inhibiting c-JUN concurrently with selumetinib treatment led to a significant induction of apoptosis, indicating that c-JUN activation is a key escape mechanism. dovepress.com

MCL1, an anti-apoptotic member of the BCL2 family, is another critical factor in selumetinib resistance. dovepress.com High expression of MCL1 is associated with resistance in various cancers, including triple-negative breast cancer (TNBC) and melanoma. dovepress.comresearchgate.net In TNBC models, selumetinib-resistant cells were found to have higher levels of MCL1 compared to parental cells. researchgate.net A synthetic lethal siRNA screen identified MCL1 as a potential contributor to selumetinib resistance. researchgate.net The specific inhibition of MCL1 with the small molecule S63845 was able to restore sensitivity to MEK inhibitors in these resistant cell lines. researchgate.net Similarly, in melanoma models, the pro-survival pool is often biased towards MCL1, and combining ERK1/2 pathway inhibitors like selumetinib with an MCL1 inhibitor was shown to be synthetic lethal, inducing profound apoptosis and enhancing tumor growth inhibition in vivo. nih.gov

Preclinical Models for Resistance Studies

Development and Characterization of Selumetinib-Resistant Cell Lines and Xenografts

To investigate the mechanisms of selumetinib resistance, numerous preclinical models have been developed. These include chronically treated cancer cell lines and patient-derived xenografts (PDXs). For instance, selumetinib-resistant clones of triple-negative breast cancer (TNBC) cells (SUM-149 and MDA-MB-231) were established by continuous exposure to increasing drug concentrations over several months. researchgate.net In colorectal cancer, resistant cell lines like COLO205 and HCT116 were developed and found to acquire resistance through intrachromosomal amplification of their driving oncogenes, BRAFV600E or KRASG13D, respectively. portlandpress.comoup.com This amplification leads to the reactivation of ERK1/2 signaling despite the presence of the MEK inhibitor. portlandpress.com

In vivo models have also been crucial. A selumetinib-resistant model was developed from the BT-40 low-grade childhood astrocytoma xenograft, which harbors a BRAFV600E mutation and is initially highly sensitive to the drug. aacrjournals.orgnih.gov This was achieved by passaging the xenografts in mice treated with selumetinib until resistance emerged. aacrjournals.orgnih.gov Similarly, PDX models from non-small cell lung cancer (NSCLC) brain metastases and uveal melanoma have been established and used to test selumetinib-based combination therapies. oncotarget.comtempus.com These models, which closely mimic the original patient tumors, are invaluable for testing therapeutic strategies against resistant disease. oncotarget.comtempus.com For example, HCT116 and Calu3 xenografts were sensitive to selumetinib, while HCT15 and H460 xenografts were resistant, providing a platform to study sensitivity markers. researchgate.net

Investigation of Stability and Reversibility of Resistance Mechanisms in Experimental Models

An important aspect of resistance studies is determining whether the resistant phenotype is stable or can be reversed upon drug withdrawal. In some preclinical models, selumetinib resistance has been shown to be unstable and reversible. aacrjournals.orgnih.gov For example, in the BT-40 astrocytoma xenograft model, resistance to selumetinib was lost when the resistant tumors were passaged in untreated mice, indicating an unstable resistance mechanism. aacrjournals.orgnih.gov

Similarly, in colorectal cancer cells where resistance is driven by BRAFV600E amplification, the resistance is fully reversible. nih.gov These cells become "addicted" to the drug; selumetinib withdrawal leads to hyperactivation of the ERK1/2 pathway, which is detrimental to the cells and results in the loss of the BRAF amplification and resensitization to the drug. oup.comnih.gov This phenomenon suggests that intermittent dosing schedules could be a viable clinical strategy in such cases. nih.gov

However, not all resistance mechanisms are reversible. In colorectal cancer cells that acquire resistance through amplification and upregulation of KRASG13D, the resistance was found to be stable and not reversible, even after prolonged periods of drug withdrawal. nih.gov This indicates that the specific genetic alteration driving the resistance dictates its stability and has significant implications for therapeutic strategies.

Application of Transcriptional Profiling and Gene Set Enrichment Analysis in Resistant Models

Transcriptional profiling and Gene Set Enrichment Analysis (GSEA) are powerful tools used to identify the signaling pathways that are altered in selumetinib-resistant models. nih.gov By comparing the gene expression profiles of sensitive versus resistant cell lines, researchers can generate hypotheses about the mechanisms of resistance. nih.gov

This approach has been successfully applied in various cancer models. In colorectal cancer, baseline GSEA of a panel of 26 cell lines identified the Wnt signaling pathway as being significantly enriched in selumetinib-resistant lines. aacrjournals.org This finding was corroborated by further studies showing that members of the Wnt pathway were highly overexpressed in resistant cells. nih.govnih.gov In another study, GSEA of BRAF-mutated colorectal cancer cells treated with selumetinib showed upregulation of genes like GLI2 and IL8, implicating them in the resistance phenotype. researchgate.net

In the BT-40 astrocytoma model, expression profiling of resistant tumors revealed an enhanced MEK signature and increased expression of interleukin-6 (IL-6) and IL-8, pointing towards a compensatory activation of STAT3 signaling. aacrjournals.org Similarly, RNA-sequencing and GSEA in NF1-related pNF models identified the Hippo pathway as being dysregulated upon selumetinib treatment. nih.govresearchgate.net These genomic and transcriptional analyses provide a rationale for selecting rational drug combinations, such as combining selumetinib with inhibitors of the Wnt or STAT3 pathways, to overcome or prevent resistance. nih.govaacrjournals.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name | Alias / Other Identifiers | Class / Target |

|---|---|---|

| Selumetinib | AZD6244, ARRY-142866 | MEK1/2 Inhibitor |

| Selumetinib-d4 | - | Deuterated Selumetinib |

| Cyclosporin A | CsA | Calcineurin Inhibitor, Wnt/Calcium Pathway Modulator |

| Verteporfin | - | YAP Inhibitor |

| CA3 | - | YAP Inhibitor |

| LLL12 | - | STAT3 Inhibitor |

| S63845 | - | MCL1 Inhibitor |

| Vorinostat (B1683920) | - | Pan-HDAC Inhibitor |

| PLX4720 | - | BRAF Inhibitor (Vemurafenib analogue) |

| SCH772984 | - | ERK1/2 Inhibitor |

| Palbociclib | - | CDK4/6 Inhibitor |

| Savolitinib | - | MET Inhibitor |

| Imatinib | - | Bcr-Abl Inhibitor |

| Trametinib | - | MEK Inhibitor |

| GSK2126468 | - | PI3K Inhibitor |

| AZD8055 | - | mTOR Inhibitor |

| Pimasertib | AS703026 | MEK Inhibitor |

| Docetaxel (B913) | - | Chemotherapy Agent |

| Panobinostat | - | Pan-HDAC Inhibitor |

| PCI-34051 | - | HDAC8 Inhibitor |

| Romidepsin | - | HDAC Inhibitor |

| Entinostat | - | Class I HDAC Inhibitor |

Rational Preclinical Combination Strategies with Selumetinib

Rationale for Combination Approaches

The primary motivation for combining selumetinib (B1684332) with other agents is to create a more robust and lasting antitumor effect than can be achieved with the MEK inhibitor alone. This is based on a deep understanding of the complex signaling pathways that govern cell proliferation, survival, and resistance.

Overcoming Intrinsic or Acquired Resistance Mechanisms

A major challenge in targeted therapy is the development of resistance. Tumors can evade the effects of MEK inhibition through various mechanisms, often involving the reactivation of the MAPK pathway or activation of parallel survival pathways. nih.gov

Acquired resistance can occur through new mutations in pathway components, such as MEK1, or through the upregulation of other kinases that bypass MEK to reactivate ERK. dovepress.com For instance, in a preclinical model of childhood astrocytoma with a BRAF V600E mutation, acquired resistance to selumetinib was linked to the compensatory activation of STAT3 signaling, mediated by increased interleukin-6 (IL-6). aacrjournals.org This finding suggests that combining selumetinib with a STAT3 inhibitor could overcome this specific resistance mechanism. aacrjournals.org

Furthermore, resistance to MEK inhibitors can be mediated by the activation of alternative signaling cascades, such as the PI3K/AKT pathway. dovepress.comcancerbiomed.org This pathway can provide cancer cells with a survival signal that circumvents the MEK blockade. Preclinical studies have shown that in such cases, co-targeting MEK and PI3K can reverse resistance and lead to synergistic tumor inhibition. cancerbiomed.org

Exploiting Pathway Crosstalk and Synthetic Lethality in Research Models

Cancer cells are characterized by a complex web of interconnected signaling pathways. This crosstalk can be exploited to therapeutic advantage. For example, inhibiting one pathway might make the cell more vulnerable to the inhibition of another, a concept known as synthetic lethality.

Unbiased genomic screens have been employed to identify pathways that become critical for survival in the presence of MEK inhibition. aacrjournals.orgnih.gov In preclinical models of colorectal cancer (CRC), synthetic lethality screens with selumetinib identified the non-canonical Wnt/Ca++ signaling pathway as a potential mediator of resistance. aacrjournals.orgnih.govnih.gov This discovery provided a strong rationale for combining selumetinib with modulators of the Wnt pathway, such as cyclosporin (B1163) A. aacrjournals.orgascopubs.org This combination demonstrated not just tumor growth inhibition but also regression in patient-derived tumor explant (PDTX) models, suggesting a powerful synergistic interaction. aacrjournals.orgnih.gov The mechanism appears to involve an increased induction of apoptosis when both pathways are targeted simultaneously. aacrjournals.org

Similarly, crosstalk between the MAPK and YAP signaling pathways has been identified as a potential therapeutic target. Selumetinib treatment can lead to the activation of YAP, a transcriptional co-activator involved in cell proliferation and survival, which may promote resistance. researchgate.net This suggests that co-inhibition of MEK and YAP could be a viable strategy to enhance antitumor activity. researchgate.net

Enhancing Molecular and Cellular Efficacy in Preclinical Models

Combining selumetinib with other agents can lead to a more profound and durable inhibition of oncogenic signaling, resulting in enhanced antitumor effects at the cellular level. These effects include increased apoptosis, cell cycle arrest, and inhibition of metastasis.

In various preclinical models, combining selumetinib with conventional chemotherapeutic agents like docetaxel (B913), doxorubicin, and 5-fluorouracil (B62378) has resulted in significantly enhanced antitumor efficacy. dovepress.com For example, a schedule-dependent combination of 5-fluorouracil followed by selumetinib showed synergistic effects in CRC cell lines, leading to persistent ERK pathway downregulation, higher apoptosis, and retarded tumor growth in xenograft models. aacrjournals.org

Similarly, combining selumetinib with other targeted agents has shown synergistic effects. In KRAS-mutant CRC models, the combination of selumetinib with a histone deacetylase (HDAC) inhibitor led to synergistic inhibition of proliferation, increased apoptosis, and cell-cycle arrest. nih.govnih.gov In uveal melanoma models, combining selumetinib with an mTORC1/2 inhibitor or an ERK inhibitor proved to be among the most effective strategies, highlighting the benefit of more complete vertical pathway inhibition or targeting parallel pathways. oncotarget.com In triple-negative breast cancer xenograft models, selumetinib was shown to reduce lung metastasis, indicating an impact on the metastatic process. researchgate.net

Specific Combination Modalities and Their Preclinical Effects

Building on the rationale for combination therapy, researchers have explored specific drug pairings in preclinical settings, yielding promising results and mechanistic insights.

Combinations with Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat)

HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression, including that of tumor suppressor genes. nih.gov The rationale for combining them with MEK inhibitors stems from observations that HDACs can be upregulated in cancer and that MAPK signaling can be activated in response to HDAC inhibition, suggesting a functional link. nih.gov

In preclinical models of KRAS-mutant colorectal cancer, the combination of selumetinib and the HDAC inhibitor vorinostat (B1683920) demonstrated significant synergistic activity. nih.govnih.gov

Key Preclinical Findings: Selumetinib + Vorinostat in KRAS-Mutant CRC

| Effect | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Proliferation | Synergistic inhibition of cell proliferation in SW620 and SW480 cell lines. nih.govresearchgate.netresearchgate.net | Additive tumor growth inhibition in xenograft models. nih.govresearchgate.net |

| Spheroid Formation | Synergistic inhibition of 3D tumor spheroid formation. nih.govresearchgate.net | Not Applicable |

| Cell Cycle | Increased cell-cycle arrest in the G1 phase. nih.govresearchgate.net | Not Directly Measured |

| Apoptosis | Significant increase in apoptosis (caspase-3 and -7 activity). nih.govresearchgate.net | Not Directly Measured |

| Cell Migration | Reduced cellular migration. nih.govresearchgate.net | Not Applicable |

| Angiogenesis | Decreased secretion of VEGF-A. nih.govresearchgate.net | Not Applicable |

These studies showed that the combination treatment resulted in a synergistic inhibition of proliferation and spheroid formation in CRC cell lines. nih.govresearchgate.net This was associated with an increase in apoptosis and G1 cell-cycle arrest. nih.govresearchgate.net Mechanistically, the combination works by dually inhibiting MAPK signaling and HDAC activity, impacting multiple biological processes essential for tumor growth. nih.gov

Combinations with Other MAPK Pathway Inhibitors (e.g., ERK Inhibitors)

While selumetinib effectively inhibits MEK, cancer cells can sometimes develop resistance by reactivating the pathway downstream of MEK, leading to the restoration of ERK signaling. nih.gov A logical strategy to counter this is to inhibit the pathway at a lower node, specifically ERK itself. This vertical inhibition aims to create a more complete and durable blockade of the MAPK cascade.

Preclinical studies have shown that combining selumetinib with an ERK inhibitor (such as AZ6197, AZD0364, or MK-8353) demonstrates greater antitumor activity than either agent alone. nih.govoncotarget.comresearchgate.net

Key Preclinical Findings: Selumetinib + ERK Inhibitors

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Uveal Melanoma | Combination of selumetinib + AZ6197 was one of the best combination strategies in PDX models. oncotarget.com | oncotarget.com |

| KRAS-Mutant NSCLC | Combination of selumetinib + AZD0364 exhibited high synergy, with more profound and sustained suppression of the RAS/MAPK pathway. researchgate.net | researchgate.net |

| Various Solid Tumors | Preclinical data showing that acquired resistance to ERK inhibitors might be overcome by MEK inhibition provided the rationale for the combination. nih.gov | nih.gov |

| Pancreatic Ductal Adenocarcinoma (GEM model) | Combination of MEK and ERK inhibitors reduced tumor volume and significantly improved progression-free survival. cancerbiomed.org | cancerbiomed.org |

In KRAS-mutant non-small cell lung cancer (NSCLC) cell lines, the combination of selumetinib and the ERK inhibitor AZD0364 resulted in high synergy and a more sustained suppression of the MAPK pathway compared to single-agent treatment. researchgate.net Similarly, in uveal melanoma patient-derived xenografts, the combination of selumetinib and the ERK inhibitor AZ6197 was identified as a highly effective treatment strategy. oncotarget.com These findings underscore the potential benefit of dual MEK and ERK inhibition to overcome resistance and enhance efficacy in MAPK-dependent cancers. cancerbiomed.org

Combinations with mTORC1/2 Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that often becomes activated as a resistance mechanism to MEK inhibition. Dual inhibition of both the MAPK and PI3K/AKT/mTOR pathways has shown promise in preclinical models.

Detailed research findings indicate that combining Selumetinib with dual mTORC1/2 inhibitors, which block the pathway more completely than earlier-generation mTOR inhibitors like rapamycin, can lead to enhanced antitumor effects. aacrjournals.org For instance, in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) xenograft models, the combination of Selumetinib with the mTORC1/2 inhibitor AZD8055 resulted in enhanced antitumor activity, induction of apoptosis, and more effective inhibition of both the MAPK and PI3K pathways. aacrjournals.orgmdpi.com This combination was also found to be effective in mice bearing xenografts of BRAF-mutant melanoma with high oxidative phosphorylation (OxPhos), a metabolic state linked to MEK inhibitor resistance. nih.gov

In uveal melanoma (UM) patient-derived xenograft (PDX) models, the combination of Selumetinib with another mTORC1/2 inhibitor, vistusertib (B1684010) (AZD2014), was identified as one of the most effective combination strategies, displaying significant efficacy. ideayabio.comoncotarget.com This synergy is attributed to the suppression of compensatory signaling that limits the efficacy of MEK inhibition alone. ascopubs.org However, in some glioblastoma models, combination screens suggested a potential antagonism between Selumetinib and vistusertib. biorxiv.org

| Cancer Model | Combination Agent | Key Finding | Reference(s) |

| NSCLC & CRC Xenografts | AZD8055 | Enhanced antitumor activity and induction of apoptosis. | aacrjournals.orgmdpi.com |

| BRAF-mutant Melanoma Xenografts | AZD8055 / AZD2014 | Synergistic growth inhibition and apoptosis in high OxPhos tumors. | nih.gov |

| Uveal Melanoma PDX | Vistusertib (AZD2014) | Identified as a highly effective combination therapy. | ideayabio.comoncotarget.com |

| Colorectal Cancer (CRC) | BEZ235 (dual PI3K/mTOR inhibitor) | Greater rates of disease stabilization compared to monotherapy in PDX models. | mdpi.com |

Combinations with PI3K/AKT Pathway Inhibitors

Reciprocal activation of the PI3K/AKT pathway is a well-documented mechanism of resistance to MEK inhibitors like Selumetinib. nih.gov Therefore, combining Selumetinib with inhibitors targeting key nodes of this pathway, such as PI3K or AKT, is a rational strategy.

Preclinical data in KRAS-mutant colon cancers suggest that combined MEK and PI3K inhibition is necessary to enhance and prolong the anti-tumor activity. mdpi.com In uveal melanoma cell lines, the combination of Selumetinib with the AKT inhibitor MK-2206 induced synergistic autophagic cell death and inhibited tumor growth in xenograft models. ideayabio.com Similarly, in HCT116 colorectal cancer cells, which harbor both KRAS and PIK3CA mutations, combining Selumetinib with a PI3K/mTOR inhibitor (BEZ235) or an AKT inhibitor (MK-2206) markedly enhanced antitumor effects compared to either agent alone. mdpi.comresearchgate.net

A large-scale screen across numerous cancer cell lines found that the combination of Selumetinib and the AKT inhibitor capivasertib (B1684468) was active in a broad range of cancer types. aacrjournals.org However, despite strong preclinical rationale, clinical translation of this combination has been challenging due to overlapping toxicities that prevent achieving optimal dose levels for sustained pathway inhibition. aacrjournals.orgescholarship.org

| Cancer Model | Combination Agent | Key Finding | Reference(s) |

| KRAS-mutant Colorectal Cancer | PI3K inhibitors (general) | Required to enhance and prolong anti-tumor activity. | mdpi.com |

| Uveal Melanoma | MK-2206 (AKT inhibitor) | Synergistic induction of autophagic cell death and tumor growth inhibition. | ideayabio.com |

| KRAS/PIK3CA-mutant CRC | BEZ235 (PI3K/mTOR inhibitor) | Markedly enhanced antitumor effects. | mdpi.com |

| HCT116 CRC Xenografts | MK-2206 (AKT inhibitor) | Statistically significant decrease in tumor growth. | researchgate.net |

| Broad Cancer Cell Line Panel | Capivasertib (AKT inhibitor) | Active combination across 22 of 41 cancer types. | aacrjournals.org |

Combinations with Wnt/Calcium Pathway Modulators

Upregulation of the non-canonical Wnt/calcium signaling pathway has been identified as a potential mechanism of resistance to Selumetinib, particularly in colorectal cancer. mdpi.comaacrjournals.org This discovery has prompted investigations into combining Selumetinib with modulators of this pathway.

In preclinical models of colorectal cancer, genetic and pharmacological inhibition of the Wnt pathway increased responsiveness to Selumetinib. aacrjournals.org The combination of Selumetinib with Cyclosporin A (CsA), a modulator of the Wnt/calcium pathway, resulted in robust antitumor activity. aacrjournals.orgopenrepository.comdntb.gov.ua In patient-derived tumor explant (PDTX) models of KRAS-mutant colorectal cancer, this combination led to statistically significant tumor growth inhibition and even tumor regression, a dramatic synergistic effect not seen with either agent alone. aacrjournals.org The synergy is thought to be associated with increased cytotoxicity and apoptosis. aacrjournals.org

| Cancer Model | Combination Agent | Key Finding | Reference(s) |

| Colorectal Cancer Cell Lines | Cyclosporin A (CsA) | Synergistic antiproliferative effects. | aacrjournals.org |

| Colorectal Cancer PDTX | Cyclosporin A (CsA) | Significant tumor growth inhibition and tumor regression. | aacrjournals.org |

| Colorectal Cancer Cell Lines | TNP-470 | Synergistic antiproliferative effects in 3D spheroid assays. | aacrjournals.org |

Combinations with STAT3 Pathway Inhibitors

Activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway can mediate resistance to MEK inhibition. aacrjournals.orgnih.gov When the MEK pathway is blocked, some cancer cells compensate by activating STAT3 signaling, often through proinflammatory cytokines like IL-6. aacrjournals.org

In preclinical models of Sonic Hedgehog (SHH) medulloblastoma, RNA sequencing of Selumetinib-treated tumors revealed increased activation of the JAK/STAT3 pathway as a compensatory mechanism. radygenomics.org Consequently, combining Selumetinib with the JAK/STAT3 pathway inhibitor pacritinib (B611967) led to a further reduction in tumor growth and enhanced survival in xenograft models. radygenomics.orgresearchgate.net Similarly, in a childhood astrocytoma xenograft model with a BRAF V600E mutation, acquired resistance to Selumetinib was associated with STAT3 activation. aacrjournals.org While neither Selumetinib nor the STAT3 inhibitor LLL12 were effective alone against resistant tumors, the combination induced complete tumor regressions. aacrjournals.org This suggests that dual targeting of the MEK and STAT3 pathways could be an effective strategy to overcome or prevent resistance. aacrjournals.orgnih.gov

| Cancer Model | Combination Agent | Key Finding | Reference(s) |

| SHH Medulloblastoma Xenografts | Pacritinib (JAK/STAT3 inhibitor) | Reduced tumor growth and enhanced survival. | radygenomics.orgresearchgate.net |

| BRAF V600E Astrocytoma Xenografts (Selumetinib-resistant) | LLL12 (STAT3 inhibitor) | Induced complete tumor regressions. | aacrjournals.org |

| K-Ras Mutant Pancreatic & Colon Cancer Cells | LY5 (STAT3 inhibitor) / Tofacitinib (JAK3 inhibitor) | Synergistically inhibited cell growth and key pathway proteins. | nih.gov |

Combinations with PKA Pathway Inhibitors

Currently, there is limited specific preclinical data available from the search results detailing the combination of Selumetinib with Protein Kinase A (PKA) pathway inhibitors. While the provided outline specifies this section, the conducted searches did not yield direct studies focused on this particular combination strategy. Further research is required to determine the rationale and efficacy of co-targeting MEK and PKA pathways.

Combinations with YAP Pathway Inhibitors

The Hippo signaling pathway and its downstream effector, Yes-associated protein (YAP), play a crucial role in cell proliferation and organ size control. Recent studies have implicated YAP activation as a resistance mechanism to MEK inhibition in the context of Neurofibromatosis type 1 (NF1).

In preclinical models of NF1-related plexiform neurofibroma (pNF), treatment with Selumetinib was found to promote the nuclear translocation and transcriptional activation of YAP. nih.gov This undesirable activation of the Hippo pathway may reduce the therapeutic efficacy of Selumetinib. nih.gov To counteract this, combining Selumetinib with the YAP inhibitor verteporfin was investigated. The dual treatment resulted in synergistic cytotoxicity in NF1-related pNF tumor cells in vitro. nih.gov Furthermore, in a xenograft mouse model, the combination of Selumetinib and verteporfin significantly inhibited tumor growth more effectively than either drug alone. nih.gov These findings suggest that YAP inhibition can sensitize NF1-related pNF tumor cells to Selumetinib. nih.govdrugpatentwatch.com

| Cancer Model | Combination Agent | Key Finding | Reference(s) |

| NF1-related Plexiform Neurofibroma (pNF) Cells | Verteporfin | Synergistic cytotoxicity and inhibition of cell proliferation. | nih.gov |

| NF1-related pNF Xenograft Model | Verteporfin | Significant reduction in tumor size and weight compared to monotherapy. | nih.gov |

Combinations with Glucocorticoids (e.g., Dexamethasone)